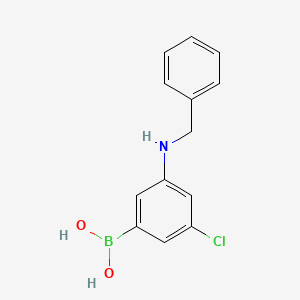
3-(Benzylamino)-5-chlorophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzylamino)-5-chlorophenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a benzylamino group and a chlorophenyl group attached to a boronic acid moiety, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-5-chlorophenylboronic acid typically involves the following steps:
Formation of the Benzylamino Group: The benzylamino group can be introduced through the reaction of benzylamine with an appropriate precursor, such as a chlorinated aromatic compound.
Introduction of the Boronic Acid Moiety: The boronic acid group is usually introduced via a palladium-catalyzed borylation reaction. This involves the use of a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)-5-chlorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3-(Benzylamino)-5-chlorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to develop boron-containing drugs and probes for biological studies.
Medicine: Boronic acids are explored for their potential in drug development, particularly as enzyme inhibitors.
Industry: The compound is used in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-5-chlorophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as enzyme inhibition and molecular recognition. The boronic acid moiety interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the benzylamino and chlorophenyl groups, making it less versatile in certain applications.
4-(Benzylamino)phenylboronic Acid: Similar structure but without the chlorine atom, which can affect its reactivity and applications.
3-(Aminomethyl)phenylboronic Acid: Contains an aminomethyl group instead of a benzylamino group, leading to different chemical properties.
Uniqueness
3-(Benzylamino)-5-chlorophenylboronic acid is unique due to the presence of both the benzylamino and chlorophenyl groups, which enhance its reactivity and versatility in various chemical reactions. The combination of these functional groups allows for a broader range of applications compared to simpler boronic acids.
Properties
Molecular Formula |
C13H13BClNO2 |
|---|---|
Molecular Weight |
261.51 g/mol |
IUPAC Name |
[3-(benzylamino)-5-chlorophenyl]boronic acid |
InChI |
InChI=1S/C13H13BClNO2/c15-12-6-11(14(17)18)7-13(8-12)16-9-10-4-2-1-3-5-10/h1-8,16-18H,9H2 |
InChI Key |
CDNBEOFNHKIKBX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)NCC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















